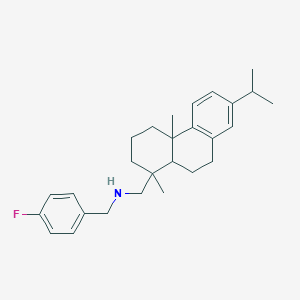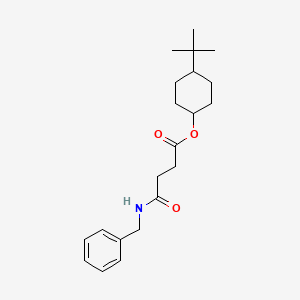![molecular formula C30H20BNO2S B12497465 (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B12497465.png)
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid: is a complex organic compound with the molecular formula C30H20BNO2S and a molecular weight of 469.3613 g/mol . This compound is notable for its unique structure, which includes a carbazole moiety, a dibenzothiophene unit, and a boronic acid group. It is primarily used in organic electronics and materials science due to its excellent charge-transporting properties and stability .
Preparation Methods
The synthesis of (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the Carbazole Unit: The initial step involves the synthesis of the carbazole unit through a cyclization reaction.
Attachment of the Dibenzothiophene Unit: The carbazole unit is then coupled with dibenzothiophene using a palladium-catalyzed cross-coupling reaction.
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced through a reaction with triisopropyl borate under controlled conditions.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, forming new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid has a wide range of scientific research applications :
Organic Electronics: It is used as a charge-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its high charge carrier mobility and stability.
Materials Science: The compound is employed in the development of new materials with enhanced thermal and photochemical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Research: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of (2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The compound’s carbazole and dibenzothiophene units contribute to its electronic properties, allowing it to function effectively in electronic devices .
Comparison with Similar Compounds
(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid can be compared with other similar compounds, such as :
(9-Phenyl-9H-carbazol-2-yl)boronic acid: This compound has a similar structure but lacks the dibenzothiophene unit, resulting in different electronic properties.
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: This compound includes two carbazole units and is used in similar applications but has different charge-transporting characteristics.
9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole: This compound incorporates a pyridoindole unit, providing unique photophysical properties.
The uniqueness of this compound lies in its combination of the carbazole, dibenzothiophene, and boronic acid groups, which confer distinct electronic and chemical properties .
Properties
Molecular Formula |
C30H20BNO2S |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[2-(2-phenylcarbazol-9-yl)dibenzothiophen-4-yl]boronic acid |
InChI |
InChI=1S/C30H20BNO2S/c33-31(34)26-18-21(17-25-24-11-5-7-13-29(24)35-30(25)26)32-27-12-6-4-10-22(27)23-15-14-20(16-28(23)32)19-8-2-1-3-9-19/h1-18,33-34H |
InChI Key |
HFOHYRISAVOUMQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1SC3=CC=CC=C32)N4C5=CC=CC=C5C6=C4C=C(C=C6)C7=CC=CC=C7)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-2-[(2Z)-2-[(4-iodophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12497395.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12497405.png)
![N-(3-butoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B12497409.png)
![1-(2-{2-[2-(2-{2-[(3-{[1,3-dimethyl-2-oxo-6-(3-propoxyphenoxy)-1,3-benzodiazol-5-yl]sulfamoyl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12497414.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12497426.png)
![2-[3-(Methoxymethoxy)-1-naphthyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12497431.png)
![Ethyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497439.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12497444.png)
![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B12497448.png)

